molecular formula C11H13N3O2 B13973734 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-

4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-

Cat. No.: B13973734
M. Wt: 219.24 g/mol
InChI Key: JFMRNGRHRJEXCI-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group at the 2-position and an amino group substituted with a 1-methylpropyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with a suitable cyano and amino substituent under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid:

    3-Pyridinecarboxylic acid:

    4-Pyridinecarboxylic acid: Also called isonicotinic acid, it has a carboxylic acid group at the 4-position.

Uniqueness

4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]- is unique due to the presence of both a cyano group and a substituted amino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(butan-2-ylamino)-6-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-3-7(2)13-10-5-8(11(15)16)4-9(6-12)14-10/h4-5,7H,3H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

JFMRNGRHRJEXCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC(=N1)C#N)C(=O)O

Origin of Product

United States

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